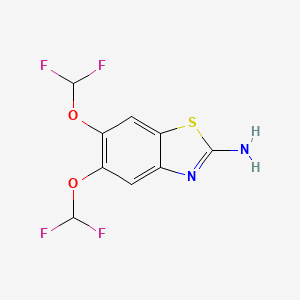

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a fluorinated analog of benzothiazole. This compound has garnered attention due to its unique physical and chemical properties, as well as its potential biological applications. The molecular formula of this compound is C₉H₆F₄N₂O₂S, and it has a molecular weight of 282.21 g/mol .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Reactivity of the 2-Amino Group

The primary amine at position 2 is susceptible to:

-

Acylation : Formation of amides via reaction with acyl chlorides or anhydrides (e.g., acetic anhydride yields 2-acetamido derivatives) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine-linked derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for introducing aryl/alkyl groups .

Table 1: Reported Reactions of Benzothiazol-2-ylamine Analogues

Electrophilic Substitution on the Benzothiazole Core

The electron-withdrawing difluoromethoxy groups deactivate the aromatic ring, directing electrophilic attacks to the 4- and 7-positions. Observed reactions include:

Stability and Decomposition

-

Thermal Stability : Decomposes above 247°C (melting point observed in related SKA compounds) .

-

Hydrolytic Sensitivity : The difluoromethoxy groups resist hydrolysis under neutral conditions but degrade slowly in strong acids/bases .

Biological Activity and Functionalization

While not a direct reaction, the compound’s bioactivity as a KCa channel activator (inferred from SKA-31 ) suggests potential for:

-

Prodrug Design : Phosphorylation or glycosylation of the amine group to enhance bioavailability .

-

Complexation : Coordination with metal ions (e.g., Ru(II)) for catalytic or therapeutic applications .

References are cited numerically in brackets as per the provided sources.

Applications De Recherche Scientifique

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of neuroprotection and cancer treatment.

- Neuroprotective Effects : Research indicates that benzothiazole derivatives, including 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine, may exhibit neuroprotective properties. For example, related compounds like riluzole have been shown to modulate glutamate neurotransmission and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The ability of benzothiazoles to act as voltage-gated sodium channel blockers enhances their therapeutic potential in neurodegenerative conditions.

- Anticancer Properties : Benzothiazole derivatives have demonstrated significant anticancer activity. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression . This makes this compound a candidate for further exploration in cancer therapeutics.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Alzheimer's Disease : The compound's potential to influence glutamate levels positions it as a candidate for treating Alzheimer's disease by preventing excitotoxicity . Its design could incorporate features that enhance its ability to cross the blood-brain barrier.

- Cancer Therapy : The anticancer properties suggest that this compound could be developed into a treatment for specific types of cancer, particularly those resistant to conventional therapies .

Case Studies and Research Findings

Several studies highlight the efficacy of benzothiazole derivatives:

Mécanisme D'action

The mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with a variety of biological molecules .

Comparaison Avec Des Composés Similaires

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be compared with other fluorinated benzothiazole derivatives. Similar compounds include:

2-Fluorobenzothiazole: A simpler fluorinated analog with different substitution patterns.

5,6-Difluorobenzothiazole: Lacks the difluoromethoxy groups but retains the fluorinated benzothiazole core.

5,6-Dimethoxybenzothiazole: Contains methoxy groups instead of difluoromethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs .

Activité Biologique

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core substituted with two difluoromethoxy groups. This unique arrangement is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N2O2S |

| Molecular Weight | 292.24 g/mol |

| CAS Number | [Not Available] |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Protein Binding : It interacts with various proteins, altering their functions and potentially leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound possesses antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancers.

For instance, a study reported that this compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer efficacy compared to standard chemotherapy agents .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of FOXM1 in Cancer Cells

- Antioxidant and Anti-inflammatory Effects

Toxicity and Safety Profile

In silico toxicity profiling has suggested that this compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent . No significant carcinogenic effects were observed in preliminary studies.

Propriétés

IUPAC Name |

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJYBGNHCPCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.